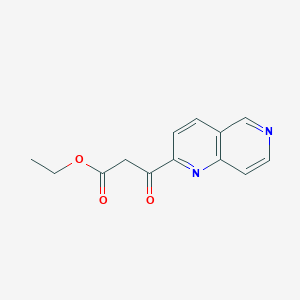

Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate

Beschreibung

Structural Elucidation and Nomenclature

Ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate possesses a complex heterocyclic structure characterized by the presence of a 1,6-naphthyridine ring system as the core structural unit. The compound is officially registered under Chemical Abstracts Service number 338760-66-0, which serves as its unique identifier in chemical databases and literature. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with alternative names including "ethyl 3-naphthyridin-2-yl-3-oxo-propionate" and "1,6-naphthyridine-2-propanoic acid, beta-oxo-, ethyl ester".

The molecular structure consists of a bicyclic aromatic system where two pyridine rings are fused in a 1,6-arrangement, creating the naphthyridine core. Attached to position 2 of this naphthyridine system is a three-carbon chain featuring a ketone functionality at the beta position relative to the ester group. The ethyl ester portion provides the terminal functional group, contributing to the compound's overall chemical properties and reactivity profile. The structural representation can be expressed through its Simplified Molecular Input Line Entry System code: O=C(OCC)CC(C1=NC2=CC=NC=C2C=C1)=O.

The compound exhibits specific stereochemical characteristics inherent to its planar aromatic system, with the naphthyridine ring maintaining planarity due to the conjugated pi-electron system. The flexibility of the propanoate chain allows for conformational variation, particularly around the carbon-carbon bonds connecting the aromatic system to the ester functionality. This structural arrangement creates opportunities for various intermolecular interactions, including hydrogen bonding and pi-pi stacking interactions that influence the compound's solid-state organization and solution behavior.

Physicochemical Properties: Molecular Weight, LogP, Solubility, and Stability

The fundamental physicochemical characterization of this compound reveals a molecular formula of C₁₃H₁₂N₂O₃ with a precisely determined molecular weight of 244.25 grams per mole. Alternative sources report slight variations in molecular weight measurements, with some databases indicating 244.2460 grams per mole, reflecting the precision limitations of different analytical methods. The exact mass determination yields a value of 244.08500, providing higher precision for mass spectrometric applications and structural confirmation.

The compound's lipophilicity characteristics are quantified through its logarithmic partition coefficient value, with reported LogP values of 1.76570. This moderate lipophilicity suggests balanced hydrophobic and hydrophilic properties, indicating potential for both aqueous and organic solvent interactions. The polar surface area calculation yields 69.15000 square angstroms, providing insight into the compound's ability to cross biological membranes and interact with polar environments. These parameters collectively suggest that the compound possesses intermediate polarity characteristics that could influence its distribution and behavior in various chemical systems.

Stability considerations for this compound indicate that the compound maintains chemical stability under standard storage conditions. The aromatic naphthyridine core provides inherent stability through resonance stabilization, while the ester functionality may be subject to hydrolysis under extreme pH conditions. Storage recommendations suggest maintaining the compound under controlled temperature conditions to preserve its integrity and prevent degradation. The compound's stability profile makes it suitable for various analytical and synthetic applications where consistent chemical composition is required.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₂N₂O₃ | |

| Molecular Weight | 244.25 g/mol | |

| Exact Mass | 244.08500 | |

| LogP | 1.76570 | |

| Polar Surface Area | 69.15000 Ų | |

| Physical Form | Light Brown Solid |

Spectroscopic Profiling: Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, and Mass Spectrometric Data

The spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns consistent with the proposed structure, with aromatic protons from the naphthyridine system appearing in the typical aromatic region. The carbonyl carbon signals in carbon-13 nuclear magnetic resonance spectroscopy demonstrate the presence of both ketone and ester functionalities, with chemical shifts expected in the 170-220 parts per million range for these carbonyl environments.

Infrared spectroscopic analysis identifies key functional group vibrations that confirm the molecular structure. The carbonyl stretching frequencies appear as distinct bands, with the ketone carbonyl typically observed around 1700 wavenumbers and the ester carbonyl at slightly lower frequencies. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations from the naphthyridine system contribute to the fingerprint region complexity, providing unique spectroscopic signatures for structural identification. Additional vibrations from the alkyl chains and aromatic carbon-hydrogen bonds complete the infrared spectroscopic profile.

Mass spectrometric characterization provides definitive molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 244, corresponding to the intact molecular structure. Fragmentation patterns reveal characteristic losses associated with the ethyl ester group and the propanoate chain, providing structural insight into the compound's gas-phase behavior. The International Chemical Identifier InChI code 1S/C13H12N2O3/c1-2-18-13(17)7-12(16)11-4-3-9-8-14-6-5-10(9)15-11/h3-6,8H,2,7H2,1H3 serves as a standardized representation for database searches and structural verification.

Eigenschaften

IUPAC Name |

ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-2-18-13(17)7-12(16)11-4-3-9-8-14-6-5-10(9)15-11/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOPVBBKKBPEHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=NC2=C(C=C1)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80721766 | |

| Record name | Ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338760-66-0 | |

| Record name | Ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antileishmanial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C13H12N2O3

- Molecular Weight : 244.25 g/mol

- Structure : The compound features a naphthyridine core which is known for its diverse pharmacological activities.

Antileishmanial Activity

Recent studies have highlighted the antileishmanial potential of this compound. In vitro assays and in vivo models have been utilized to assess its efficacy against Leishmania species.

In Vitro Studies

In vitro studies demonstrated that this compound exhibits notable activity against Leishmania donovani, the causative agent of visceral leishmaniasis. The structure-activity relationship (SAR) studies indicated that modifications on the naphthyridine core significantly influence the biological activity. For instance, compounds with hydroxyl substitutions showed enhanced potency compared to their methoxy counterparts .

In Vivo Efficacy

In vivo efficacy was evaluated using murine models of visceral leishmaniasis. Mice treated with this compound showed a reduction in parasite load in liver tissues. Specifically, a dosing regimen of 50 mg/kg administered intraperitoneally resulted in a significant decrease in parasite burden, although it fell short of the >70% reduction threshold established for lead optimization .

Anticancer Activity

The anticancer properties of this compound have also been investigated, particularly its effects on various cancer cell lines.

Cell Line Studies

Research has shown that this compound exhibits selective cytotoxicity towards tumorigenic cell lines such as HL-60 (human promyelocytic leukemia), Hep3B (hepatocellular carcinoma), and NCI-H460 (non-small cell lung cancer). The mechanism of action appears to involve disruption of microtubule dynamics leading to cell cycle arrest and apoptosis in sensitive cells .

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Model | IC50/Effect | Notes |

|---|---|---|---|

| Antileishmanial | Leishmania donovani | 50 mg/kg (in vivo) | Significant reduction in parasite load |

| Anticancer | HL-60 | IC50 not specified | Induces apoptosis via microtubule disruption |

| Anticancer | Hep3B | IC50 not specified | Selective cytotoxicity observed |

| Anticancer | NCI-H460 | IC50 not specified | Apoptotic effects noted |

Case Studies

- Visceral Leishmaniasis Model : A study involving intraperitoneal administration of this compound demonstrated promising results in reducing parasitic load in infected mice. The study concluded that further optimization could enhance its efficacy against Leishmania species .

- Cancer Cell Line Assays : In a comparative study of various naphthyridine derivatives, this compound was identified as one of the most potent compounds against Hep3B cells, showcasing its potential as an anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate, highlighting differences in substituents, synthesis yields, molecular properties, and applications:

Structural and Functional Differences

Aromatic Core: The 1,6-naphthyridine group in the target compound offers two nitrogen atoms in a fused bicyclic system, enhancing hydrogen-bonding capacity and π-π stacking interactions compared to monocyclic pyridinyl or phenyl substituents. This may improve binding affinity in biological targets like enzymes or receptors . Nitrophenyl and difluorophenyl analogs lack nitrogen atoms in their aromatic rings, reducing basicity but introducing electron-withdrawing effects (NO₂, F) that modulate reactivity in electrophilic substitutions .

Synthetic Accessibility: Nitropyridinyl derivatives (e.g., Ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate) are synthesized via condensation of pyridine precursors with diethyl oxalate under basic conditions, yielding 45–75% depending on substituents. Methoxy groups (e.g., in Ethyl 3-(2-methoxy-5-nitropyridin-4-yl)-2-oxopropanoate) improve yields (72–75%) due to reduced steric hindrance . The naphthyridine analog likely requires more complex starting materials (e.g., 1,6-naphthyridine derivatives), which may lower synthetic efficiency compared to phenyl or pyridinyl analogs.

Electron Density: Nitro groups in nitrophenyl and nitropyridinyl derivatives create electron-deficient aromatic systems, favoring nucleophilic aromatic substitution or reduction reactions .

Heterocyclic Synthesis: Nitropyridinyl β-keto esters serve as precursors for pyrrolo[2,3-c]pyridines, which are scaffolds for anticancer and antiviral agents .

Research Findings and Trends

- Reactivity: The enolic tautomerism observed in Ethyl 3-(2-methoxy-3-nitropyridin-4-yl)-2-oxopropanoate () suggests that substituents like methoxy groups stabilize the enol form, which may influence cyclization pathways during heterocyclic synthesis .

- This aligns with trends in , where hydrophobic enclosure and hydrogen-bonding motifs enhance protein-ligand interactions .

Vorbereitungsmethoden

Synthesis of this compound Core

This sequence is crucial for constructing the 1,6-naphthyridine ring system fused to the oxopropanoate moiety.

Alternative Preparation via Acid Chloride and Malonate Derivatives

Another method involves:

- Conversion of carboxylic acid derivatives to acid chlorides using reagents such as thionyl chloride or phosphorus oxychloride.

- Reaction of acid chlorides with ethyl t-butyl ethoxy-magnesium malonate (a Grignard reagent derivative) to form malonate esters.

- Reflux with catalytic p-toluenesulfonic acid in benzene to yield ethyl 2,6-dichloro-5-fluoronicotinoylacetate, a keto-enol mixture.

- Further reaction with ethyl orthoformate and acetic anhydride to form ethyl 3-ethoxy-2-(2,6-dichloro-5-fluoronicotinoyl)-acrylate.

- Subsequent amination and cyclization steps lead to the formation of substituted naphthyridine carboxylates.

This method demonstrates the versatility of using acid chlorides and malonate chemistry to access the naphthyridine scaffold.

Reaction Mechanisms and Conditions

- Base-Mediated Alkylation: Sodium hydride is used to deprotonate diethyl carbonate or malonate esters, enabling nucleophilic attack on substituted ethanones to form the 3-oxopropanoate esters.

- Condensation in Polyphosphoric Acid: PPA acts as a dehydrating and cyclizing agent facilitating ring closure to form fused heterocycles.

- Thermal Rearrangement: High-temperature heating in mineral oil promotes rearrangement and aromatization of the fused ring system.

- Acid Chloride Formation: Conversion of carboxylic acids to acid chlorides is achieved using thionyl chloride or phosphorus oxychloride, which are reactive intermediates for further nucleophilic substitution.

- Grignard Reactions: Organomagnesium reagents are used to introduce malonate groups, enabling subsequent cyclization reactions.

Purification and Characterization

- Purification is commonly performed by silica gel chromatography.

- Crude products are often purified by recrystallization or extraction.

- Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and melting point determination.

- Reaction monitoring is typically done by TLC or HPLC.

Summary Table of Key Preparation Steps

| Step No. | Reagents/Intermediates | Reaction Type | Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Substituted ethanone + diethyl carbonate + NaH | Alkylation | Anhydrous solvent, room temp to mild heat | Ethyl 3-substituent-3-oxopropanoate |

| 2 | Ethyl 3-substituent-3-oxopropanoate + 2-aminopyridine | Condensation & cyclization | PPA, 115 °C | 2-substituted-4H-pyrido[1,2-a]pyrimidin-4-one |

| 3 | Intermediate from step 2 | Thermal rearrangement | Mineral oil, 350 °C | 2-substituted-1,8-naphthyridin-4(1H)-one |

| 4 | Carboxylic acid derivative + SOCl2 or POCl3 | Acid chloride formation | Reflux in benzene or appropriate solvent | Acid chloride intermediate |

| 5 | Acid chloride + ethyl t-butyl ethoxy-magnesium malonate | Grignard reaction | Anhydrous conditions, low temp | Malonate ester intermediate |

| 6 | Malonate ester + p-toluenesulfonic acid | Reflux, cyclization | Benzene, 3-5 hours | Keto-enol mixture ester |

| 7 | Ester + ethyl orthoformate + acetic anhydride | Ester modification | Room temp to mild heat | Ethyl 3-ethoxy acrylate derivative |

Research Findings and Notes

- The use of polyphosphoric acid is critical for effective cyclization, providing high yields of fused naphthyridine systems.

- Thermal rearrangement at high temperatures is necessary to achieve the aromatized 1,8-naphthyridine core.

- Acid chloride intermediates provide a versatile handle for introducing various substituents via nucleophilic substitution.

- Grignard reagents derived from malonate esters enable the formation of complex substituted esters that serve as precursors to the naphthyridine ring.

- Purification by silica gel chromatography ensures isolation of pure compounds suitable for further functionalization or biological testing.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate, and how does hydrolysis of its ester group proceed?

The compound can be synthesized via condensation reactions between naphthyridine derivatives and ethyl 3-oxopropanoate precursors. Hydrolysis of the ester group (e.g., using HCl in aqueous ethanol under reflux) yields the corresponding carboxylic acid derivative. Acidic or alkaline conditions must be selected based on the stability of the naphthyridine core and substituents .

Q. How can researchers purify this compound, and what solvent systems are optimal?

Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) is commonly used. Reverse-phase HPLC with acetonitrile/water gradients may enhance purity for sensitive applications. Solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates recrystallization .

Q. What spectroscopic techniques are critical for characterizing this compound, and how do substituents influence spectral data?

- NMR : The naphthyridine aromatic protons (δ 8.5–9.5 ppm) and ester carbonyl (δ ~170 ppm in NMR) are key markers. Fluorine or chlorine substituents (e.g., in analogs like Ethyl 3-(2-fluorophenyl)-3-oxopropanoate) cause distinct splitting patterns in NMR .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 280.6 for the trifluorophenyl analog) confirm molecular weight, while fragmentation patterns reveal substituent stability .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., fluorine, chlorine) on the naphthyridine ring influence reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilicity at the 3-oxopropanoate carbonyl, facilitating nucleophilic attacks. For example, fluorinated analogs (e.g., Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-YL)-3-oxopropanoate) show increased reactivity in Suzuki-Miyaura couplings due to polarization effects .

Q. What computational methods predict the binding affinity of this compound to biological targets like kinases?

Glide XP docking (Schrödinger Suite) incorporates hydrophobic enclosure and hydrogen-bonding motifs. For naphthyridine derivatives, scoring functions must account for π-π stacking with aromatic residues (e.g., Tyr in ATP-binding pockets) and desolvation penalties .

Q. How can researchers resolve contradictions in regioselectivity observed during fluorination or chlorination reactions?

Competitive pathways (e.g., electrophilic vs. radical mechanisms) must be evaluated. For example, Selectfluor®-mediated fluorination of ethyl 3-oxopropanoate derivatives favors C-5 over C-6 positions in naphthyridines under ZnCl₂ catalysis, as seen in analogous systems .

Q. What strategies optimize yield in multi-step syntheses involving sensitive intermediates?

- Temperature Control : Low-temperature steps (e.g., -78°C for lithiation) prevent decomposition.

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) for amine moieties in intermediates to avoid side reactions .

- Catalyst Screening : Pd(PPh₃)₄ vs. Pd₂(dba)₃ for Heck couplings can alter efficiency by 20–30% .

Methodological Challenges

Q. How do steric effects in the naphthyridine core impact crystallization and polymorph formation?

Bulky substituents (e.g., cyclopropyl groups) hinder crystallization, necessitating solvent screening (e.g., toluene/ethanol mixtures). X-ray diffraction of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate reveals planar naphthyridine rings, enabling π-stacking-driven crystal packing .

Q. What analytical approaches validate the absence of genotoxic impurities in pharmaceutical intermediates?

LC-MS/MS with a limit of detection (LOD) < 0.1% identifies trace impurities (e.g., ethyl 2-formyl-3-oxopropanoate, a potential mutagen). Accelerated stability studies (40°C/75% RH) assess degradation pathways .

Q. How can kinetic studies differentiate between concerted and stepwise mechanisms in ester hydrolysis?

Isotope labeling () and Hammett plots (σ values for substituents) reveal transition states. For example, electron-deficient naphthyridines exhibit faster hydrolysis rates, supporting a stepwise acyl-oxygen cleavage mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.